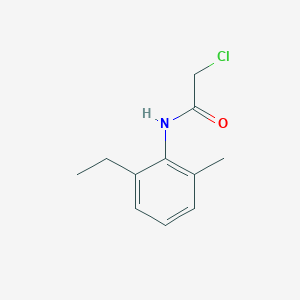

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide

Übersicht

Beschreibung

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a white crystalline solid that is slightly soluble in ethanol and acetone . This compound is primarily used as an intermediate in the synthesis of herbicides such as acetochlor, metolachlor, and alachlor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors. The process begins with the dissolution of 2-ethyl-6-methylaniline in a solvent such as xylene. Chloroacetyl chloride is then added dropwise while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form 2-ethyl-6-methylaniline and chloroacetic acid.

Oxidation: It can undergo oxidation reactions to form corresponding N-oxides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions (room temperature to 50°C) in polar solvents like ethanol or water.

Major Products Formed

Nucleophilic substitution: Products include various substituted acetamides depending on the nucleophile used.

Hydrolysis: Major products are 2-ethyl-6-methylaniline and chloroacetic acid.

Oxidation: N-oxides of this compound.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

1. Herbicide Use in Agriculture

- Acetochlor is predominantly used as a pre-emergent herbicide in corn cultivation. It effectively controls a wide range of annual grasses and some broadleaf weeds, making it a valuable tool for farmers seeking to enhance crop yield and reduce competition from unwanted vegetation .

2. Replacement for Atrazine

- Due to increasing concerns about the environmental impact of atrazine, acetochlor has emerged as an alternative herbicide. It is particularly effective against certain weed species that are resistant to atrazine, thus providing a critical option for integrated weed management strategies .

Metabolic Studies

1. Human Metabolite

- Research indicates that this compound is a known human metabolite of acetochlor. Studies have shown that when administered, acetochlor undergoes metabolic transformations, leading to various metabolites that can be detected in biological samples .

2. Toxicological Research

- Toxicological studies have assessed the effects of acetochlor on various organisms, including laboratory rats. These studies reveal that exposure can lead to significant metabolic processing and excretion patterns, with implications for understanding its environmental persistence and potential health risks associated with agricultural use .

Table 1: Summary of Key Studies on Acetochlor

| Study Reference | Subject | Findings |

|---|---|---|

| Hawkins et al., 1989 | Sprague-Dawley Rats | Examined the excretion patterns of acetochlor metabolites over time; significant urinary excretion observed within 24 hours post-dosing. |

| WHO Report, 2015 | Rhesus Monkeys | Investigated percutaneous absorption; minimal absorption noted with negligible excretion in feces after topical application. |

| EPA Toxicity Report, 2020 | Various Species | Documented chronic exposure effects; highlighted potential liver toxicity and reproductive impacts in laboratory settings. |

Environmental and Safety Considerations

1. Hazard Classification

- Acetochlor has been classified under GHS (Globally Harmonized System) as causing serious eye irritation. Proper handling and safety measures are recommended when using this compound in agricultural settings .

2. Water Quality Impact

Wirkmechanismus

The primary mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide involves the inhibition of the elongation of very long-chain fatty acids (VLCFAs) in plants . This inhibition disrupts the synthesis of essential lipids required for cell membrane formation, leading to the death of the plant . The compound targets specific enzymes involved in the fatty acid elongation pathway, thereby exerting its herbicidal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.

Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.

Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

Uniqueness

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and biological activity compared to its analogs . This uniqueness makes it a valuable intermediate in the synthesis of various herbicides with different modes of action and selectivity .

Biologische Aktivität

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chloroacetanilide compound with various biological activities, particularly in the context of herbicidal applications and enzyme inhibition. This article explores its biological activity, mechanisms, and implications for pharmacology and environmental science.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2D6. These enzymes are critical for drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs.

Enzyme Inhibition

The compound's inhibitory effects on CYP1A2 and CYP2D6 can lead to altered metabolism of various pharmaceuticals, potentially increasing their bioavailability or toxicity when used concurrently. This interaction is crucial for assessing the safety of therapeutic regimens that incorporate this compound.

Environmental Applications

Beyond its pharmacological implications, this compound plays a role in environmental science, particularly in the biodegradation of acetochlor, a widely used herbicide.

Biodegradation Studies

A study utilizing the bacterial strain Bacillus sp. ACD-9 demonstrated that this strain could effectively degrade acetochlor in both soil and aqueous environments. The optimal conditions for degradation were found to be at pH 6.0 and 42 °C, achieving over 60% degradation within two days at an initial concentration of 30 mg/L.

Table 1: Biodegradation Results

| Parameter | Value |

|---|---|

| Initial Concentration | 30 mg/L |

| Degradation Efficiency | >60% after 2 days |

| Optimal pH | 6.0 |

| Optimal Temperature | 42 °C |

This process not only reduces the environmental load of acetochlor but also enhances soil health by improving plant growth and phosphorus uptake by more than 14%.

Toxicological Considerations

While the compound shows beneficial applications, it also raises concerns regarding toxicity. Studies have indicated potential carcinogenic effects associated with its use in herbicides. Specifically, increased incidences of lung tumors and other malignancies have been observed in animal studies.

Table 2: Toxicological Findings

| Study Focus | Findings |

|---|---|

| Carcinogenic Potential | Increased lung tumors |

| Animal Model | Mice |

| Other Observations | Histiocytic sarcoma |

Eigenschaften

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMINYPCTNJDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186172 | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32428-71-0 | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32428-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032428710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32428-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.